molecular formula C8H11FO2S B2418276 Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride CAS No. 703-90-2

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride

Cat. No.: B2418276
CAS No.: 703-90-2
M. Wt: 190.23
InChI Key: RAXOJIMGFGBGFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride typically involves the reaction of bicyclo[2.2.2]oct-5-ene with a sulfonyl fluoride reagent under controlled conditions. One common method involves the use of fluorosulfonic acid (HSO3F) as the sulfonylating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Sulfonic acids and sulfonates.

    Reduction Reactions: Sulfinates and sulfides.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent for introducing sulfonyl fluoride groups into molecules.

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The bicyclic structure of the compound provides steric hindrance, which can influence its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride is unique due to its combination of a bicyclic structure and a sulfonyl fluoride functional group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable covalent bonds with target molecules. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXOJIMGFGBGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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